molecular formula C8H8N2O2 B2995144 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one CAS No. 2411573-54-9

2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one

Cat. No.: B2995144
CAS No.: 2411573-54-9
M. Wt: 164.164
InChI Key: KCTZTNWUXHRXFG-UHFFFAOYSA-N
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Description

2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one: is a heterocyclic compound that belongs to the class of pyrido-oxazines. This compound is characterized by a fused ring system consisting of a pyridine ring and an oxazine ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-hydroxypyridine with chloroacetic acid under acidic conditions to form the desired oxazine ring . Another method includes the Mannich reaction, where phenol, primary amine, and aldehyde are used as starting materials .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as tin(IV) chloride or silicon tetrachloride can be used to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound has been studied for its potential as an antiproliferative agent. It has shown efficacy against hepatocellular carcinoma cells by inducing apoptosis through the NF-κB signaling pathway .

Medicine: The compound’s potential anticancer properties make it a candidate for drug development. Its ability to target specific molecular pathways involved in cancer cell proliferation is of particular interest .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its broad-spectrum activity against pests and diseases makes it valuable in agricultural applications .

Mechanism of Action

The mechanism of action of 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one involves its interaction with molecular targets such as the NF-κB signaling pathway. By inhibiting this pathway, the compound induces apoptosis in cancer cells, leading to their death . The compound’s structure allows it to bind to specific proteins and enzymes, disrupting their normal function and triggering cell death.

Comparison with Similar Compounds

Uniqueness: 2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells through the NF-κB signaling pathway sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-8(11)10-6-4-9-3-2-7(6)12-5/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTZTNWUXHRXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411573-54-9
Record name 2-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one
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